molecular formula C6H5BrO2 B8776036 5-Bromo-2-methylfuran-3-carbaldehyde

5-Bromo-2-methylfuran-3-carbaldehyde

Cat. No.: B8776036
M. Wt: 189.01 g/mol
InChI Key: HGSFCYAUAKDEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-methylfuran-3-carbaldehyde is a halogenated furan derivative featuring a bromine atom at position 5, a methyl group at position 2, and an aldehyde functional group at position 2. This compound is of significant interest in organic synthesis due to its dual reactivity: the aldehyde group participates in nucleophilic additions and condensations, while the bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura). Its structure combines steric hindrance (from the methyl group) and electronic effects (from bromine), making it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C6H5BrO2

Molecular Weight

189.01 g/mol

IUPAC Name

5-bromo-2-methylfuran-3-carbaldehyde

InChI

InChI=1S/C6H5BrO2/c1-4-5(3-8)2-6(7)9-4/h2-3H,1H3

InChI Key

HGSFCYAUAKDEDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)Br)C=O

Origin of Product

United States

Comparison with Similar Compounds

(i) Core Heterocycle Differences

  • Furan vs. Benzofuran/Indazole: Furan derivatives (e.g., this compound) exhibit moderate aromaticity and planar geometry, facilitating π-π interactions in catalysis. Benzofuran analogs (e.g., 5-Bromobenzo[b]furan-2-carbaldehyde) benefit from increased stability and extended conjugation due to the fused benzene ring .

(ii) Substituent Effects

  • Fluorophenyl vs. Phenylsulfonyl :
    • The fluorophenyl group in 5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde introduces strong electron-withdrawing effects, polarizing the aldehyde for faster reactions . In contrast, the sulfonyl group in 5-Bromo-2,7-dimethyl-3-(3-methyl-phenylsulfonyl)-1-benzofuran enhances electrophilicity at the sulfur center .

(iii) Aldehyde Position and Reactivity

  • Aldehyde at position 3 (furan) vs. Position 2 in benzofurans may lead to steric clashes with fused benzene substituents, reducing accessibility .

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